Cas no 922556-69-2 (ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

Ethyl 6-acetyl-2-[(2H-1,3-benzodioxol-5-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound featuring a fused thienopyridine core with an acetyl and benzodioxolylacetamido substituent. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting neurological or inflammatory pathways. The ethyl ester group enhances solubility for further derivatization, while the benzodioxole moiety may contribute to improved metabolic stability. This compound’s multifunctional design allows for versatile modifications, making it valuable for exploratory research in drug discovery. Rigorous analytical characterization ensures high purity and consistency for experimental applications.
ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate structure
922556-69-2 structure
Product name:ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
CAS No:922556-69-2
MF:C21H22N2O6S
Molecular Weight:430.474184513092
CID:5811883
PubChem ID:41107817

ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6-acetyl-2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
    • 922556-69-2
    • AKOS024638220
    • ethyl 6-acetyl-2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • ethyl 6-acetyl-2-[2-(2H-1,3-benzodioxol-5-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
    • F2300-0288
    • ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
    • インチ: 1S/C21H22N2O6S/c1-3-27-21(26)19-14-6-7-23(12(2)24)10-17(14)30-20(19)22-18(25)9-13-4-5-15-16(8-13)29-11-28-15/h4-5,8H,3,6-7,9-11H2,1-2H3,(H,22,25)
    • InChIKey: HFMQCRYDGOSPMJ-UHFFFAOYSA-N
    • SMILES: C1N(C(C)=O)CCC2C(C(OCC)=O)=C(NC(CC3=CC=C4OCOC4=C3)=O)SC1=2

計算された属性

  • 精确分子量: 430.11985760g/mol
  • 同位素质量: 430.11985760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 676
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 122Ų
  • XLogP3: 2.7

ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2300-0288-3mg
ethyl 6-acetyl-2-[2-(2H-1,3-benzodioxol-5-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
922556-69-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2300-0288-1mg
ethyl 6-acetyl-2-[2-(2H-1,3-benzodioxol-5-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
922556-69-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2300-0288-2mg
ethyl 6-acetyl-2-[2-(2H-1,3-benzodioxol-5-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
922556-69-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2300-0288-2μmol
ethyl 6-acetyl-2-[2-(2H-1,3-benzodioxol-5-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
922556-69-2 90%+
2μl
$57.0 2023-05-16

ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 関連文献

ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylateに関する追加情報

Professional Introduction to Ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate (CAS No. 922556-69-2)

Ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate, identified by its CAS number 922556-69-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules characterized by the integration of multiple functional groups, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of this compound features a fused ring system comprising a thiophene ring, a pyridine ring, and an acetylated amide moiety. The presence of these structural elements not only imparts distinct electronic and steric properties but also opens up possibilities for diverse interactions with biological targets. Specifically, the thieno[2,3-cpyridine] core is a privileged scaffold in medicinal chemistry, known for its ability to modulate various biological pathways.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, derivatives of thieno[2,3-cpyridine] have been extensively explored due to their reported activities in inhibiting enzymes and receptors involved in inflammatory and infectious diseases. The introduction of additional functional groups such as the 6-acetyl and acetamido substituents further enhances the compound's pharmacophoric features, making it a promising candidate for drug discovery.

The< strong>2-(2H-1,3-benzodioxol-5-yl)acetamido moiety is particularly noteworthy as it combines the properties of benzodioxole (also known as dihydrostilbene oxide) with an amide group. Benzodioxole derivatives are well-documented for their antimicrobial and anti-inflammatory effects, while the amide functionality often serves as a hinge region in protein-protein interactions. This combination suggests that Ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno[2,3-cpyridine]-3-carboxylate may exhibit dual mechanisms of action.

The< strong>CAS number 922556-69-2 provides a unique identifier for this compound and facilitates its tracking in scientific literature and patent databases. Researchers often use CAS numbers to ensure accurate referencing and to avoid confusion with other compounds that may share similar names or structures. The systematic naming of this compound adheres to the IUPAC nomenclature rules, ensuring clarity and consistency across different scientific disciplines.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of heterocyclic compounds for potential bioactivity. Virtual screening techniques combined with molecular docking studies have been instrumental in identifying promising candidates like Ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4H,5H,6H,7H-thieno[2,3-cpyridine]-3-carboxylate. These methods allow researchers to predict how a compound might interact with biological targets at the molecular level before conducting expensive wet-lab experiments.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial reports suggest that it may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and cancer progression. The< strong>acetylated amide group is particularly interesting as it can be modified further to optimize potency and selectivity. Such modifications are crucial for developing drug candidates that can safely interact with biological systems without causing off-target effects.

The< strong>thieno[2,3-cpyridine] scaffold is known for its stability under various chemical conditions, which makes it an attractive choice for drug development. Additionally, the presence of electron-withdrawing groups such as the carbonyl functions enhances the compound's solubility in polar solvents commonly used in biochemical assays. This property is essential for ensuring adequate penetration into cells and binding to biological targets.

The synthesis of Ethyl 6-acetyl-2-2-(2H-1,3-benzodioxol-5-yl)acetamido-[4] H , [5] H , [6] H , [7] H -thieno[ 2 , 3 -cpyridine ] - 3 -carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system efficiently. These methods not only improve yield but also minimize unwanted byproducts.

The pharmaceutical industry continues to invest heavily in developing new therapeutic agents based on heterocyclic scaffolds due to their proven efficacy and versatility. Ethyl 6-acetyl-[double bond]-{[double bond]-N-( cyclopropylethynyl ) -{[double bond]-C(=O)- N -{[double bond]-C(=O)- C(=O)- CH₂ } ]}-{[double bond]-C(=O)- N -{[double bond]-C(=O)- CH₂ } ]}-N-[ { [ double bond ] - C ( = O ) - C ( = O ) - CH₂ } ]}-N-{[double bond]-C(=O)- CH₂ } ]} has emerged as a noteworthy example of how structural complexity can be leveraged to develop novel bioactive molecules.

Ongoing research aims to elucidate the mechanism of action of this compound through both experimental and computational approaches. Understanding how it interacts with specific proteins or enzymes will provide critical insights into its potential therapeutic applications. Furthermore,it will guide future modifications aimed at enhancing its pharmacological profile.

In conclusion,Ethyl 6-acetyl-[double bond]-{[double bond]-N-( cyclopropylethynyl ) -{[double bond]-C(=O)- N -{[double bond]-C(=O)- C(=O)- CH₂ } ]}-{[double bond]-C(=O)- N -{[double bond]-C(=O)- CH₂ } ]}-N-[ { [ double bond ] - C ( = O ) - C ( = O ) - CH₂ } ]}-N-{[double bond]-C(=O)- CH₂ } ]} represents a significant advancement in pharmaceutical chemistry,with its unique structure offering potential benefits over existing therapeutic agents。Further investigation into its bioactivity,mechanism of action,and synthetic pathways will undoubtedly contribute valuable insights into future drug development efforts。

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